BMS-795311

Overview

Description

BMS-795311 is a small-molecule cholesteryl ester transfer protein (CETP) inhibitor discovered and optimized by Bristol-Myers Squibb (BMS) as part of a class of triphenylethanamine derivatives .

Preparation Methods

The synthesis of BMS 795311 involves several steps, including the formation of triphenylethanamine derivatives. The compound is synthesized through a series of reactions involving various reagents and conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

BMS 795311 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS 795311 has several scientific research applications, including:

Chemistry: Used as a model compound to study CETP inhibition and its effects on lipid metabolism.

Biology: Investigated for its role in modulating cholesterol levels and its potential impact on cardiovascular health.

Medicine: Explored as a therapeutic agent for preventing and treating cardiovascular diseases by increasing HDL-C levels.

Industry: Utilized in the development of new drugs targeting CETP and related pathways .

Mechanism of Action

BMS 795311 exerts its effects by inhibiting cholesteryl ester transfer protein (CETP). This inhibition leads to an increase in high-density lipoprotein cholesterol (HDL-C) levels, which is beneficial for cardiovascular health. The molecular targets and pathways involved include the CETP enzyme and related lipid metabolism pathways .

Comparison with Similar Compounds

Structural and Pharmacological Profile :

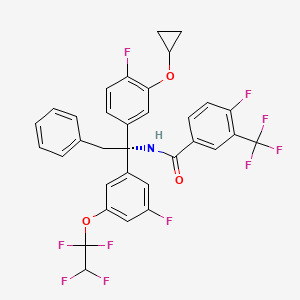

- Chemical Structure : BMS-795311 features a complex structure with multiple fluorinated aromatic rings and a cyclopropoxy group, contributing to its high potency and selectivity .

- Potency : It demonstrates an IC50 of 3.8 nM in enzyme-based assays and 0.22 μM in human whole plasma assays (hWPA), indicating robust CETP inhibition .

- Oral Bioavailability : Preclinical studies highlight its oral bioavailability, a critical factor for chronic therapeutic use .

Development Context: BMS partnered with Simcere Pharma in 2011 to co-develop this compound, with Simcere holding exclusive rights for commercialization in China .

Comparison with Similar CETP Inhibitors

CETP inhibitors vary in structural class, potency, and clinical outcomes. Below is a detailed comparison of this compound with key competitors:

Table 1: Comparative Analysis of CETP Inhibitors

Key Differentiators of this compound:

Superior Potency : this compound exhibits ~16-fold higher potency than TAP-311 in enzyme assays and outperforms early-generation inhibitors like dalcetrapib .

Structural Uniqueness: Its fluorinated triphenylethanamine scaffold enhances target binding and metabolic stability compared to quinazolinone (torcetrapib) or benzazepine (anacetrapib) derivatives .

Development Strategy : Unlike other CETP inhibitors that advanced to late-stage trials, this compound’s development focused on preclinical optimization and regional partnerships (e.g., Simcere in China) .

Challenges in CETP Inhibitor Development:

- Clinical Failures : Most CETP inhibitors (e.g., torcetrapib, dalcetrapib) failed due to off-target toxicity or lack of efficacy despite promising lipid modulation .

Biological Activity

BMS-795311 is a potent and orally bioavailable inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. This article delves into the biological activity of this compound, highlighting its mechanism of action, biochemical properties, and research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by its complex structure, with the chemical name N-[(1R)-1-[3-(cyclopropyloxy)-4-fluorophenyl]-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide.

- CAS Number : 939390-99-5

- Molecular Formula : C33H23F10N2O3

This compound inhibits CETP, which is responsible for the transfer of cholesteryl esters between high-density lipoprotein (HDL) and low-density lipoprotein (LDL). By blocking this transfer, this compound increases HDL cholesterol (HDL-C) levels, which is associated with a reduced risk of cardiovascular diseases. The compound's IC50 value is reported to be 4 nM in enzyme-based assays, indicating its high potency as a CETP inhibitor .

| Property | Value |

|---|---|

| IC50 (CETP inhibition) | 4 nM |

| Oral Bioavailability | Yes |

| Stability | High |

| Purity | ≥98% |

This compound's ability to enhance HDL-C levels has been confirmed through various in vivo studies. It has shown consistent results in altering lipid profiles and improving overall cholesterol metabolism .

Cellular Effects and Research Findings

This compound's impact on cellular functions extends beyond lipid metabolism. It influences cell signaling pathways related to cholesterol transport and cellular metabolism. Research indicates that increased HDL-C levels can enhance reverse cholesterol transport (RCT), a critical process for removing excess cholesterol from peripheral tissues .

Case Studies

Several studies have explored the effects of this compound on cardiovascular health:

- Clinical Trials : In a Phase II clinical trial involving patients with dyslipidemia, this compound demonstrated significant increases in HDL-C levels compared to placebo groups. The trial highlighted the compound's potential as a therapeutic agent for managing cholesterol levels .

- Animal Studies : Preclinical studies in animal models showed that administration of this compound at doses of 1 mg/kg resulted in maximal inhibition of CETP activity and subsequent increases in HDL-C levels .

Temporal Effects in Laboratory Settings

The compound has been observed to maintain its efficacy over extended periods in laboratory settings, indicating its potential for long-term therapeutic use. Studies have shown that continuous administration leads to sustained increases in HDL-C levels without significant adverse effects on liver function or overall health markers .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BMS-795311, and how does it relate to CETP inhibition in cardiovascular disease models?

this compound is a potent cholesteryl ester transfer protein (CETP) inhibitor with an IC50 of 3.8 nM in enzyme-based assays and 0.22 μM in human whole plasma assays (hWPA) . Its mechanism involves blocking CETP-mediated transfer of cholesteryl esters between lipoproteins, thereby modulating HDL and LDL cholesterol levels. Researchers should validate CETP inhibition using in vitro SPA (scintillation proximity assay) and correlate results with ex vivo hWPA to confirm target engagement .

Q. What experimental design considerations are critical for assessing this compound’s efficacy in preclinical studies?

- Assay Selection : Use enzyme-based SPA for high-throughput screening and hWPA for physiological relevance .

- Dose Optimization : Start with IC50 values (3.8 nM) and adjust for plasma protein binding effects .

- Control Groups : Include CETP-deficient models or comparator inhibitors (e.g., TAP-311) to isolate mechanism-specific effects .

- Data Validation : Replicate experiments across multiple batches to address variability in plasma composition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in protein binding, metabolic stability, or off-target effects. Methodological steps include:

- Pharmacokinetic Profiling : Measure free drug concentrations in plasma to adjust for protein binding .

- Tissue Distribution Studies : Use radiolabeled this compound to assess biodistribution and target tissue exposure .

- Multi-Omics Integration : Combine lipidomics with transcriptomic data to identify compensatory pathways (e.g., reverse cholesterol transport) .

Properties

IUPAC Name |

N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMOTPQBCKENW-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H23F10NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.